molecular formula C21H28N2O3 B1209506 Cyclizine lactate CAS No. 5897-19-8

Cyclizine lactate

Cat. No. B1209506
CAS RN: 5897-19-8
M. Wt: 356.5 g/mol
InChI Key: JOROEVAWQLGPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclizine Lactate is an antihistamine and antiemetic drug used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness, and vertigo . It is also used in the management of vertigo in diseases affecting the vestibular apparatus .


Molecular Structure Analysis

The molecular formula of Cyclizine Lactate is C21H28N2O3 . The molecular weight is 356.5 g/mol . The InChIKey, a unique identifier for the compound, is JOROEVAWQLGPFQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cyclizine may precipitate at concentrations above 10 mg/mL or in the presence of sodium chloride 0.9% or as the concentration of diamorphine relative to cyclizine increases; mixtures of diamorphine and cyclizine are also likely to precipitate after 24 hours .

Scientific Research Applications

Pharmacokinetics and Pharmacogenetics in Palliative Care

Cyclizine lactate, an antihistaminic antiemetic, is widely used in palliative care. A study by Vella-Brincat et al. (2012) explored its pharmacokinetics and pharmacogenetics in palliative care patients. The study found that cyclizine's half-life, volume of distribution, and clearance were similar to those reported in other patient groups, suggesting a broad applicability in different patient contexts. Additionally, the metabolic ratio of cyclizine to norcyclizine varied with the cytochrome P450 2D6 (CYP2D6) genotype, highlighting the importance of genetic considerations in its application (Vella-Brincat et al., 2012).

LC-MS-MS Method for Determining Cyclizine in Human Serum

A study by Mohammadi et al. (2005) introduced a liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for quantifying cyclizine in serum. This method, which involves liquid-liquid extraction, is pivotal for monitoring cyclizine concentrations in human subjects, especially following oral administration. This method's development enhances the analytical capabilities for research involving cyclizine (Mohammadi et al., 2005).

Synthesis and Anti-Inflammatory Performance

Ahmadi et al. (2012) conducted a study on the synthesis and anti-inflammatory performance of cyclizine derivatives in rats. This research is significant for understanding the broader pharmacological properties of cyclizine and its potential applications beyond its primary use as an antiemetic. The study found that certain cyclizine derivatives could reduce inflammation, which could lead to new therapeutic applications (Ahmadi et al., 2012).

Cyclizine in Drug Synthesis

Borukhova et al. (2016) presented a four-step continuous process to synthesize cyclizine from bulk alcohols, highlighting the methodological advancements in the synthesis of cyclizine. This continuous-flow multistep synthesis underscores the drug's importance in pharmaceutical manufacturing and its versatility in various medical formulations (Borukhova et al., 2016).

Safety And Hazards

Cyclizine Lactate should be used with caution in patients with epilepsy, glaucoma, prostatic hypertrophy, pyloroduodenal obstruction, severe heart failure, and urinary retention . It may cause side effects such as drowsiness, dizziness, dry mouth, constipation, blurred vision, headache, and urinary retention .

Future Directions

Cyclizine Lactate is currently used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness, and vertigo . Future research may focus on its potential uses in other medical conditions and its long-term safety profile.

properties

IUPAC Name

1-benzhydryl-4-methylpiperazine;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.C3H6O3/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-2(4)3(5)6/h2-11,18H,12-15H2,1H3;2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOROEVAWQLGPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974465
Record name 2-Hydroxypropanoic acid--1-(diphenylmethyl)-4-methylpiperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclizine lactate

CAS RN

5897-19-8
Record name Cyclizine lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5897-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclizine lactate [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropanoic acid--1-(diphenylmethyl)-4-methylpiperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLIZINE LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861R00J986
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclizine lactate
Reactant of Route 2
Cyclizine lactate
Reactant of Route 3
Reactant of Route 3
Cyclizine lactate
Reactant of Route 4
Reactant of Route 4
Cyclizine lactate
Reactant of Route 5
Cyclizine lactate
Reactant of Route 6
Cyclizine lactate

Citations

For This Compound
150
Citations
JWA Vella-Brincat, EJ Begg, BP Jensen… - Journal of pain and …, 2012 - Elsevier
… comprehensive study by Walker and Kanfer 1 that investigated the pharmacokinetics of cyclizine in six healthy male volunteers after a single intravenous dose of 25 mg cyclizine lactate. …
Number of citations: 10 www.sciencedirect.com
JT Russell - Anaesthesia, 1969 - Wiley Online Library
… either cyclizine lactate or … of cyclizine lactate with propanidid in the same syringe. Initially it was the propanidid that was blamed, but the sensitivity tests showed that the cyclizine lactate …
E Blatchford - Canadian Anaesthetists' Society Journal, 1961 - Springer
… In this study we have compared the anti-emetic value of cyclizine lactate (Marzine| pipamazine (… assistance in the interpretation of the results9 Cyclizine lactate was kindly ~upplied by …
Number of citations: 12 link.springer.com
NS Bohloko - 2004 - repository.nwu.ac.za
… Formulation of cyclizine lactate intranasal preparation 125mg/ml (w/v)142 .................................… ), synthesis of cyclizine lactate, solubility studies of both cyclizine HCI and cyclizine lactate, …
Number of citations: 3 repository.nwu.ac.za
PF Grassby, L Hutchings - Palliative medicine, 1997 - journals.sagepub.com
… samples containing 50 mg/ml cyclizine lactate the diamorphine powder was dissolved directly into the cyclizine injection. Solutions were prepared under clean, but not aseptic conditions…
Number of citations: 32 journals.sagepub.com
AB Dobkin, VG Criswick - Canadian Anaesthetists' Society Journal, 1961 - Springer
and Conclusions The effect of intravenous trimethobenzamide, trimeprazine, diphenhydramine, dimenhydrinate, and cyclizine on salivary secretion was studied in eight healthy male …
Number of citations: 2 link.springer.com
PJ Dwyer, PJ Weir, DS Ireland… - Analytical Proceedings …, 1994 - pubs.rsc.org
… Cyclizine lactate solution was prepared by dissolving 3.0 g of cyclizine base in 90 ml of water using lactic acid to aid dissolution. The acid was added until a pH of 3.2 was obtained. The …
Number of citations: 1 pubs.rsc.org
PH LORHAN - Anesthesia & Analgesia, 1958 - journals.lww.com
… The effectiveness of cyclizine lactate (Marezines) for the control of postoperative vomiting has been demonstrated by a number of investigator^.^.^ …
Number of citations: 2 journals.lww.com
RB Walker, I Kanfer - European journal of pharmaceutical sciences, 1996 - Elsevier
… Follov,ing administration of an intravenous bolus dose of cyclizine lactate, norcyclizine (NCYCI. the main metabolite, was isolated in the urine but was conspicuously absent in serum. …
Number of citations: 7 www.sciencedirect.com
S Hines, S Pleasance - EJHP Pract, 2009 - researchgate.net
… It was also compatible with the drugs selected for potential co-administration, though certain limitations were evident in the case of cyclizine lactate. Conclusion: Oxycodone …
Number of citations: 14 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.